molecular formula C11H10O4 B12930493 Methyl 4-oxoisochromane-6-carboxylate

Methyl 4-oxoisochromane-6-carboxylate

Cat. No.: B12930493
M. Wt: 206.19 g/mol
InChI Key: MNZRRGHGTFXCNE-UHFFFAOYSA-N
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Description

Methyl 4-oxoisochromane-6-carboxylate (CAS: 41118-19-8) is a bicyclic organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It features a chromanone (4-oxochromane) backbone substituted with a methyl ester group at position 5. It is typically stored at 2–8°C to maintain stability . Synonyms include methyl 4-oxochroman-6-carboxylate and 4-oxo-chroman-6-carboxylic acid methyl ester .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-oxo-1H-isochromene-6-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-5-15-6-10(12)9(8)4-7/h2-4H,5-6H2,1H3

InChI Key

MNZRRGHGTFXCNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(COCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxoisochromane-6-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxoisochromane-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxoisochromane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group at the 4-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, hydrazides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, hydrazines, and alcohols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids (from oxidation)
  • Alcohols (from reduction)
  • Amides and hydrazides (from substitution)

Scientific Research Applications

Methyl 4-oxoisochromane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 4-oxoisochromane-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The keto and ester groups in the molecule can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Chromene/Chromanone Esters

Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
  • Molecular Formula : C₁₃H₁₂O₆
  • Key Features : Contains a chromene core (2H-chromene) with additional formyl and methoxy substituents. The presence of a conjugated carbonyl group at position 2 enhances its reactivity in cycloaddition reactions compared to Methyl 4-oxoisochromane-6-carboxylate .
Ethyl 4-methyl-2-oxochromene-3-carboxylate
  • CAS : 5948-72-1
  • Molecular Formula : C₁₃H₁₂O₄
  • Key Features: Substituted with a methyl group at position 4 and an ethyl ester at position 3.

Physicochemical Properties

The table below summarizes key properties of this compound and analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties
This compound 41118-19-8 C₁₁H₁₀O₄ 206.19 Storage: 2–8°C
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate Not provided C₁₃H₁₂O₆ 264.23 Higher polarity due to formyl group
Ethyl 4-methyl-2-oxochromene-3-carboxylate 5948-72-1 C₁₃H₁₂O₄ 232.23 Enhanced lipophilicity

Reactivity and Functional Group Influence

  • This compound: The 4-oxo group facilitates keto-enol tautomerism, which can influence its acidity (pKa ~10–12) and participation in nucleophilic reactions .
  • Methyl 4-chloroacetoacetate (CAS: Not provided): A simpler methyl ester with a chloro-substituted β-ketoester. Its higher electrophilicity at the β-carbon contrasts with the steric hindrance observed in this compound .

Research Findings and Trends

  • Chromatographic Behavior : this compound’s retention time in gas chromatography (GC) is influenced by its lower volatility compared to linear methyl esters (e.g., methyl salicylate) due to its rigid bicyclic structure .

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